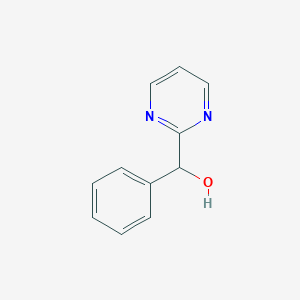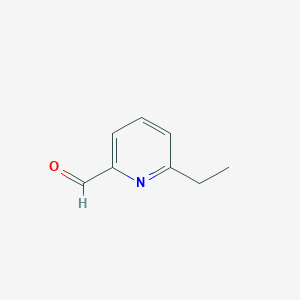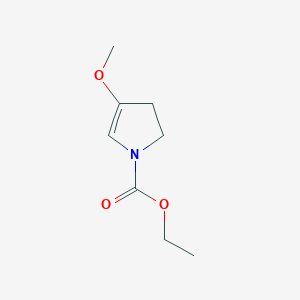
Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate, also known as EMDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMDP belongs to the dihydropyrrole family and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate is not fully understood. However, studies have suggested that Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate may exert its biological effects by modulating the activity of certain enzymes and proteins involved in inflammation and tumor growth.
Biochemische Und Physiologische Effekte
Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate has been shown to possess anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies. In addition, Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for further development in the field of medicinal chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate is its unique chemical structure and properties, which make it a versatile building block for the synthesis of various functionalized materials and compounds. However, the synthesis of Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate requires careful handling and precise control of the reaction conditions, which can be challenging and time-consuming.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate. One potential area of research is the development of novel drugs based on the anti-inflammatory and anti-tumor properties of Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate. Another area of research is the synthesis of functionalized materials and compounds using Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate as a building block. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate and its potential applications in chemical biology.
Synthesemethoden
Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate can be synthesized by a multi-step process involving the reaction of 2,3-dihydropyrrole with ethyl chloroformate and methanol. The synthesis of Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate requires careful handling and precise control of the reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology. In medicinal chemistry, Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of novel drugs. In material science, Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate has been used as a building block for the synthesis of functionalized polymers and materials. In chemical biology, Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate has been used as a tool to study protein-ligand interactions and enzyme kinetics.
Eigenschaften
CAS-Nummer |
129242-70-2 |
|---|---|
Produktname |
Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate |
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-3-12-8(10)9-5-4-7(6-9)11-2/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
MYEACUADUFDKSV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(=C1)OC |
Kanonische SMILES |
CCOC(=O)N1CCC(=C1)OC |
Synonyme |
1H-Pyrrole-1-carboxylic acid, 2,3-dihydro-4-methoxy-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



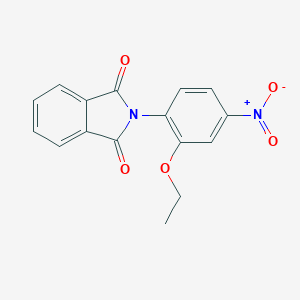
![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)
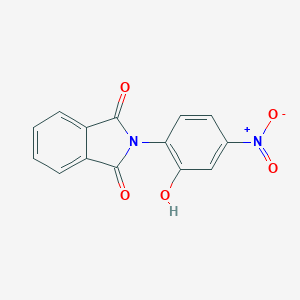
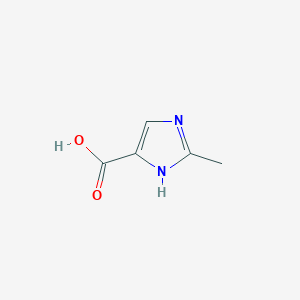
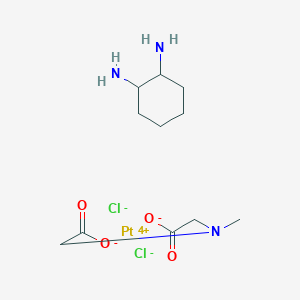

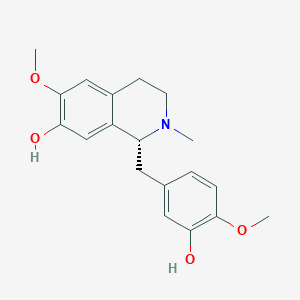
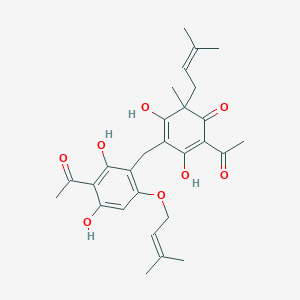
![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B138951.png)


